molecular formula C23H32N2O5 B122032 Trandolaprilat Methyl Ester CAS No. 118194-41-5

Trandolaprilat Methyl Ester

Cat. No.: B122032
CAS No.: 118194-41-5
M. Wt: 416.5 g/mol
InChI Key: QUDOFHJAZMIEDX-ZDNSCYFHSA-N
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Description

Trandolaprilat Methyl Ester is a derivative of Trandolaprilat, which is the active metabolite of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of ACE inhibitors. It is a small molecule with the chemical formula C23H32N2O5 and a molecular weight of 416.51 g/mol.

Mechanism of Action

Target of Action

Trandolaprilat Methyl Ester, also known as Trandolaprilat, is the active metabolite of Trandolapril . Its primary target is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in ATII, which in turn reduces vasoconstriction and aldosterone secretion . This affects the RAAS pathway, leading to a reduction in blood pressure . Additionally, the decrease in aldosterone secretion leads to diuresis, natriuresis, and a small increase of serum potassium .

Pharmacokinetics

Trandolapril, the prodrug of Trandolaprilat, is deesterified in the liver to its biologically active diacid metabolite, Trandolaprilat . The absorption of Trandolapril is rapid, and its peak plasma levels and Area Under the Curve (AUC) are dose-dependent . The AUC of Trandolaprilat is also dose-dependent, but in a non-linear fashion . In a multiple-dose study, there was no Trandolapril accumulation, but there was mild Trandolaprilat accumulation .

Result of Action

The primary result of Trandolaprilat’s action is the reduction of blood pressure . This is achieved through the inhibition of ACE, leading to decreased formation of ATII, reduced vasoconstriction, and decreased aldosterone secretion . It may be used to treat mild to moderate hypertension, improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

Action Environment

The action of Trandolaprilat can be influenced by various environmental factors. For instance, the presence of food can slow its absorption . Additionally, renal function impairment can lead to increased plasma concentrations of Trandolapril and Trandolaprilat, and decreased renal clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat Methyl Ester typically involves the esterification of Trandolaprilat. The process begins with the preparation of Trandolaprilat, which is synthesized from Trandolapril through hydrolysis. The esterification reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Trandolaprilat Methyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form (Trandolaprilat) in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of various oxidized products.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: Trandolaprilat.

    Oxidation: Various oxidized derivatives of this compound.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Trandolaprilat Methyl Ester is widely used in scientific research due to its role as a model compound for studying ACE inhibitors. Its applications include:

    Chemistry: Used to study the reactivity and stability of ester compounds under various conditions.

    Biology: Employed in biochemical assays to investigate the inhibition of ACE and its effects on the renin-angiotensin-aldosterone system.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of ACE inhibitors in the body.

    Industry: Applied in the development of new ACE inhibitors and related pharmaceuticals

Comparison with Similar Compounds

    Trandolapril: The parent compound of Trandolaprilat Methyl Ester, used as a prodrug that is converted to Trandolaprilat in the body.

    Enalaprilat: Another ACE inhibitor with a similar mechanism of action but different chemical structure.

    Lisinopril: A non-ester ACE inhibitor that is water-soluble and does not require metabolic activation

Uniqueness: this compound is unique due to its ester functional group, which allows for specific studies on ester hydrolysis and its pharmacokinetic properties. Unlike other ACE inhibitors, it provides a model for understanding the esterification and hydrolysis processes in drug metabolism .

Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-15(24-18(23(29)30-2)13-12-16-8-4-3-5-9-16)21(26)25-19-11-7-6-10-17(19)14-20(25)22(27)28/h3-5,8-9,15,17-20,24H,6-7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDOFHJAZMIEDX-ZDNSCYFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152037
Record name Trandolaprilat methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118194-41-5
Record name Trandolaprilat methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118194415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trandolaprilat methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRANDOLAPRILAT METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OVI46O201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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